3-Morpholinoisonicotinaldehyde
Overview
Description
3-Morpholinoisonicotinaldehyde is an organic compound with the molecular formula C10H12N2O2. It features a morpholine ring attached to an isonicotinaldehyde moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and isonicotinaldehyde, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Morpholinoisonicotinaldehyde can be synthesized through a multi-step process involving the reaction of isonicotinaldehyde with morpholine. One common method involves the condensation of isonicotinaldehyde with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Catalysts and solvents used in the synthesis are selected to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Morpholinoisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-Morpholinoisonicotinic acid.
Reduction: 3-Morpholinoisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Morpholinoisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Morpholinoisonicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Morpholinopyridine: Similar structure but lacks the aldehyde group.
4-Morpholinoisonicotinaldehyde: Similar structure but with the morpholine ring attached at a different position on the pyridine ring.
3-Morpholino-2-pyridinecarboxaldehyde: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-Morpholinoisonicotinaldehyde is unique due to the presence of both a morpholine ring and an isonicotinaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further enhance its significance in scientific research.
Properties
IUPAC Name |
3-morpholin-4-ylpyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-9-1-2-11-7-10(9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWTYVDQSBOYAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CN=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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